N-Methylhexylamine

Descripción

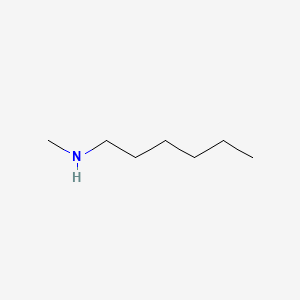

Structure

3D Structure

Propiedades

IUPAC Name |

N-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7-8-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJINZNWPEQMMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188658 | |

| Record name | Hexylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-70-7 | |

| Record name | Methylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24KKS9ZHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylhexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-methylhexylamine, a secondary amine with applications in pharmaceutical and chemical research. The document details three core synthetic strategies: reductive amination of hexanal (B45976), the Eschweiler-Clarke reaction with hexylamine (B90201), and the reduction of N-hexylformamide. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established chemical transformations. This guide focuses on three prominent and practical routes:

-

Route 1: Reductive Amination of Hexanal with Methylamine (B109427): This one-pot reaction involves the formation of an intermediate imine from hexanal and methylamine, which is then reduced in situ to the target secondary amine. The choice of reducing agent is critical to the success and selectivity of this reaction.

-

Route 2: Eschweiler-Clarke Reaction of Hexylamine: This classic method for N-methylation of primary amines utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. Careful control of stoichiometry is crucial to favor mono-methylation and avoid the formation of the tertiary amine.

-

Route 3: Synthesis and Reduction of N-Hexylformamide: This two-step process first involves the formation of N-hexylformamide from hexylamine and formic acid. The resulting formamide (B127407) is then reduced to this compound using a suitable reducing agent like lithium aluminum hydride.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Route 1: Reductive Amination | Route 2: Eschweiler-Clarke Reaction | Route 3: N-Hexylformamide Reduction |

| Starting Materials | Hexanal, Methylamine HCl | Hexylamine, Formaldehyde, Formic Acid | Hexylamine, Formic Acid, LiAlH₄ |

| Key Reagents | Sodium Triacetoxyborohydride (B8407120) | - | Lithium Aluminum Hydride |

| Solvent | Dichloromethane (B109758) (DCM) | None (Formic Acid acts as solvent) | Anhydrous Tetrahydrofuran (B95107) (THF) |

| Reaction Temperature | Room Temperature | 100 °C (Reflux) | 0 °C to Reflux |

| Reaction Time | ~1-3 hours | ~1 hour (plus workup) | 4-12 hours |

| Reported Yield | High (typically >80%) | Moderate to High | High (typically >90% for reduction) |

| Key Advantages | Mild conditions, high selectivity | Cost-effective reagents | Avoids over-methylation |

| Key Disadvantages | Reagent cost | Potential for dimethylation | Use of hazardous LiAlH₄ |

Experimental Protocols

Route 1: Reductive Amination of Hexanal with Methylamine

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[1][2]

Experimental Protocol:

-

To a solution of hexanal (1.0 eq) in dichloromethane (DCM), add methylamine hydrochloride (1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Route 2: Eschweiler-Clarke Reaction of Hexylamine

This protocol is based on the classical Eschweiler-Clarke reaction, with stoichiometric adjustments to favor mono-methylation.[3][4][5] It is important to note that the formation of the tertiary amine, N,N-dimethylhexylamine, is thermodynamically favored.[3] Therefore, careful control over the amount of formaldehyde is critical to maximize the yield of the desired secondary amine.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, add hexylamine (1.0 eq).

-

To the hexylamine, add a 37% aqueous solution of formaldehyde (1.0 eq).

-

Slowly add formic acid (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 1 hour, or until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and make it alkaline by the careful addition of a sodium hydroxide (B78521) solution.

-

Extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous potassium carbonate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting crude product will likely be a mixture of this compound and N,N-dimethylhexylamine, which can be separated by fractional distillation or column chromatography.

Route 3: Synthesis and Reduction of N-Hexylformamide

This two-step route offers a more controlled approach to mono-methylation.

Step 3a: Synthesis of N-Hexylformamide

This protocol is based on the direct formylation of amines with formic acid.[6][7]

Experimental Protocol:

-

In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine hexylamine (1.0 eq) and formic acid (1.2 eq) in toluene (B28343).

-

Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

-

Continue heating until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield crude N-hexylformamide, which can often be used in the next step without further purification.

Step 3b: Reduction of N-Hexylformamide to this compound

This protocol utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the formamide.

Experimental Protocol:

-

In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-hexylformamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Reductive amination workflow for this compound synthesis.

Caption: Eschweiler-Clarke reaction for this compound synthesis.

References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Cas 2591-78-8,Formamide,N-hexyl- | lookchem [lookchem.com]

- 7. scispace.com [scispace.com]

N-Methylhexylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexylamine, a secondary aliphatic amine, is a chemical entity with applications in organic synthesis and as a potential building block in medicinal chemistry. This technical guide provides a detailed overview of its chemical properties, structure, and relevant experimental protocols for its synthesis and analysis. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Chemical Properties and Structure

This compound, also known as N-methylhexan-1-amine, is a colorless liquid with the chemical formula C₇H₁₇N.[1] Its structure consists of a hexyl group and a methyl group attached to a nitrogen atom.

Structure:

-

Chemical Name: this compound[2]

-

Synonyms: N-methylhexan-1-amine, n-Hexylmethylamine, Hexylmethylamine[2]

-

CAS Number: 35161-70-7[2]

-

Molecular Formula: C₇H₁₇N[2]

-

Molecular Weight: 115.22 g/mol [3]

-

SMILES: CCCCCCNC[1]

-

InChI Key: XJINZNWPEQMMBV-UHFFFAOYSA-N[1]

The presence of the secondary amine functional group makes it a weak base and allows it to participate in various chemical reactions, such as N-alkylation and acylation. Its aliphatic nature confers solubility in many organic solvents.

Quantitative Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Boiling Point | 140-142 °C (lit.) | [3] |

| Melting Point | -38 °C | [2] |

| Density | 0.76 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.416 (lit.) | [3] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [3] |

| pKa | 10.93 ± 0.10 (Predicted) | [2] |

| LogP | 2.1 | [2] |

| Vapor Pressure | 6.5 mmHg at 25°C | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Value/Description | Reference |

| ¹H NMR | The N-H proton typically appears as a broad signal between 0.5 and 5 ppm. Protons on the carbon adjacent to the nitrogen (α-protons) are deshielded and appear around 2.2-2.9 ppm. The N-methyl group is a sharp singlet around 2.2-2.6 ppm. | [4] |

| ¹³C NMR | The carbon atom bonded to the nitrogen (α-carbon) is deshielded and appears in the range of 30-60 ppm. | [5] |

| IR Spectroscopy | A secondary amine shows a single N-H stretching band in the region of 3350-3310 cm⁻¹. C-N stretching for aliphatic amines is observed between 1250-1020 cm⁻¹. | [6] |

| Mass Spectrometry (Kovats Retention Index) | Standard non-polar: 871 | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through reductive amination. This can be achieved in a one-pot reaction from hexanal (B45976) and methylamine (B109427).

Protocol: Reductive Amination of Hexanal with Methylamine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add hexanal (1.0 eq) dissolved in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (1.2 eq) in THF or methanol dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), portion-wise over 30 minutes. Be cautious as hydrogen gas may be evolved.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound.

Analytical Characterization

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol. Derivatization with an agent like pentafluorobenzoyl chloride can be performed to improve chromatographic performance, though it is not always necessary for simple amines.[7]

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column is suitable for aliphatic amine analysis (e.g., a 5% diphenyl/95% dimethyl polysiloxane column).[7]

-

Injector Temperature: 250 °C.[7]

-

Oven Program: Start at an initial temperature of 80 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15-20 °C/min.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Transfer Line Temperature: 280 °C.[7]

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

-

The N-H proton signal can be confirmed by performing a D₂O exchange experiment, where the broad N-H peak will disappear.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The number of scans will need to be higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways in the context of drug development or physiological processes. Its biological effects and mechanism of action have not been extensively studied.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Workflow for the synthesis of this compound via reductive amination.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. This compound | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. N-Hexylmethylamine 96 35161-70-7 [sigmaaldrich.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to N-Methylhexylamine (CAS: 35161-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexylamine, also known as N-methylhexan-1-amine, is a secondary aliphatic amine with the chemical formula C₇H₁₇N.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications and safety considerations. While specific pharmacological data for this compound is not extensively available in public literature, this guide also presents a hypothetical workflow for its biological activity screening, providing a framework for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[3] It is a volatile compound with limited solubility in water but is soluble in organic solvents.[3] The key physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 35161-70-7 | [1][2] |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | |

| IUPAC Name | N-methylhexan-1-amine | [1] |

| Synonyms | N-Hexylmethylamine, Hexylmethylamine, 1-Hexanamine, N-methyl- | [2][4] |

| SMILES | CCCCCCNC | |

| InChI Key | XJINZNWPEQMMBV-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 140-142 °C (lit.) | [4] |

| Melting Point | -38 °C | [2] |

| Density | 0.76 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.416 (lit.) | [2][4] |

| Flash Point | 22.8 °C | [2] |

| Vapor Pressure | 6.5 mmHg at 25 °C | [2] |

| pKa (Predicted) | 10.93 ± 0.10 | [2] |

| LogP | 2.177 | [2] |

Synthesis of this compound

This compound can be synthesized through several methods, with N-alkylation of a primary amine and reductive amination of an aldehyde being common approaches.

Synthesis via N-Alkylation of Hexylamine (B90201)

This method involves the direct methylation of hexylamine using a methylating agent such as methyl iodide. A non-nucleophilic base is used to neutralize the hydroiodic acid formed during the reaction.

Experimental Protocol:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexylamine (1.0 eq) in anhydrous acetonitrile (B52724) (50 mL).

-

Addition of Base: Add a sterically hindered non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Addition of Methylating Agent: Slowly add methyl iodide (1.1 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove the hydroiodide salt of the base.

-

Purification: Wash the organic layer with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by fractional distillation.

N-Alkylation Synthesis Workflow.

Synthesis via Reductive Amination

Reductive amination provides an alternative route, involving the reaction of hexanal (B45976) with methylamine (B109427) to form an intermediate imine, which is then reduced to the final product.[5][6] Sodium cyanoborohydride is a suitable reducing agent for this transformation as it selectively reduces the imine in the presence of the aldehyde.[6]

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve hexanal (1.0 eq) and methylamine (as a solution in a suitable solvent, e.g., THF or methanol (B129727); 1.2 eq) in methanol (50 mL). Add a few drops of glacial acetic acid to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the reaction mixture in portions. Monitor the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Reductive Amination Synthesis Workflow.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used for the analysis of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase column such as Newcrom R1 or a standard C18 column.[7]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

-

-

Data Analysis: Quantify this compound based on the peak area relative to a standard curve.

Biological Activity and Signaling Pathways: An Investigational Approach

Currently, there is a lack of publicly available data on the specific biological activities and signaling pathways associated with this compound. For drug development professionals, determining the pharmacological profile of a novel compound like this is a critical first step. Below is a hypothetical experimental workflow for the initial biological screening of this compound.

Hypothetical Biological Activity Screening Workflow.

Applications and Potential Research Areas

This compound serves as a building block in organic synthesis.[3] It has been used in the synthesis of dialkyldithiocarbamato cadmium complexes.[2][4] Given its structure as a secondary amine, it could potentially be explored as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For drug development professionals, its simple aliphatic structure could serve as a starting point for the development of libraries of related compounds for screening against various biological targets.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[1] It causes severe skin burns and eye damage.[1]

Hazard Classifications:

-

Flammable Liquid, Category 3

-

Acute Toxicity, Oral, Category 4

-

Skin Corrosion/Irritation, Category 1B

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a well-ventilated place. Keep cool.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide provides a detailed overview of this compound, covering its fundamental properties, synthesis, and analysis. While the biological profile of this compound remains largely unexplored, the provided hypothetical screening workflow offers a roadmap for its investigation in the context of drug discovery and development. The information presented herein aims to support researchers and scientists in their work with this versatile secondary amine.

References

- 1. This compound | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. This compound | 35161-70-7 [chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Separation of Hexylamine, N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Properties of N-methylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-methylhexan-1-amine, a secondary amine with applications in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Chemical Identity

N-methylhexan-1-amine is an aliphatic secondary amine. Its structure consists of a hexyl group and a methyl group attached to a nitrogen atom.

-

IUPAC Name: N-methylhexan-1-amine

-

Synonyms: N-Methyl-1-hexanamine, N-Methylhexylamine, N-Hexylmethylamine[1]

-

CAS Number: 35161-70-7[1]

Summary of Physical Properties

The quantitative physical data for N-methylhexan-1-amine are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Reference |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 141 - 142 °C | [1] |

| Melting Point | -31 °C | [1] |

| Density | 0.760 g/mL (at 20°C) | [1] |

| Flash Point | 31 °C | |

| Refractive Index (n20/D) | 1.433 | [4] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of liquid amines like N-methylhexan-1-amine are provided below. These are generalized protocols and may be adapted based on available equipment and specific sample characteristics.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For N-methylhexan-1-amine, a common method is the distillation or the Thiele tube method.[5]

Thiele Tube Method: [5]

-

Sample Preparation: A small amount of N-methylhexan-1-amine (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and be released as a stream of bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The liquid in the Thiele tube is allowed to cool. The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.[5]

Density is the mass per unit volume of a substance. The density of a liquid can be determined using a pycnometer or a hydrometer.[6][7]

Pycnometer Method: [6]

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with N-methylhexan-1-amine, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the amine is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the amine by the known volume of the pycnometer.

The solubility of an amine in various solvents provides insights into its polarity. Amines with fewer than six carbon atoms are generally soluble in water.[8][9]

Qualitative Solubility Test:

-

Sample Preparation: A small, measured amount of N-methylhexan-1-amine (e.g., 0.1 mL) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 3 mL of water) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The formation of a homogeneous solution indicates solubility, while the presence of two distinct layers indicates insolubility.

-

Acid/Base Solubility: Due to its basic nature, N-methylhexan-1-amine is expected to be soluble in aqueous acidic solutions through the formation of an ammonium (B1175870) salt.[10] This can be tested by adding a 5% HCl solution to a sample that is insoluble in water.[11][12]

Visualizations

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

This diagram outlines the decision-making process for determining the solubility characteristics of an amine.

Caption: Amine Solubility Determination Flowchart.

References

- 1. N-methylhexan-1-amine [stenutz.eu]

- 2. CAS 35161-70-7 | N-Methylhexan-1-amine - Synblock [synblock.com]

- 3. This compound | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-hexyl-N-methylhexan-1-amine | CAS#:37615-53-5 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chemhaven.org [chemhaven.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Methylhexylamine: A Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexylamine, a secondary aliphatic amine, serves as a versatile building block and intermediate in a multitude of organic reactions. Its utility is central to the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the core mechanisms through which this compound participates in key organic transformations. The primary modes of action—nucleophilic addition to carbonyl compounds, nucleophilic substitution, and nucleophilic addition to carbon disulfide—are discussed in detail, supplemented with generalized experimental protocols and reaction pathway visualizations. While specific kinetic and yield data for this compound are not extensively available in public literature, this guide leverages established principles of organic chemistry and data from analogous amines to provide a robust framework for understanding and utilizing this important synthetic intermediate.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in organic synthesis. These properties influence its reactivity, choice of solvent, and reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₇N | [1][2][3] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| CAS Number | 35161-70-7 | [1][2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 139.2 - 142 °C at 760 mmHg | [1][3] |

| Melting Point | -38 °C | [1] |

| Density | 0.753 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.416 (lit.) | [1] |

| Flash Point | 22.8 °C | [1] |

| pKa | 10.93 ± 0.10 (Predicted) | [1] |

| LogP | 2.177 | [1] |

| Vapor Pressure | 6.5 mmHg at 25°C | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Core Mechanisms of Action in Organic Reactions

The reactivity of this compound is primarily dictated by the nucleophilic nature of the lone pair of electrons on the nitrogen atom. This allows it to readily attack electron-deficient centers, initiating a variety of important organic transformations.

Nucleophilic Addition to Carbonyl Compounds: Enamine Formation

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. This reaction is a cornerstone of C-C bond formation in organic synthesis. The mechanism proceeds through a two-stage process: nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, followed by an acid-catalyzed dehydration.

Reaction Workflow: Enamine Formation

Caption: General workflow for enamine synthesis.

The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the enamine product. The rate of enamine formation is pH-dependent, with a maximum rate generally observed at a weakly acidic pH of around 4 to 5.[4]

Reductive Amination

Reductive amination is a powerful method for the synthesis of more substituted amines. This one-pot reaction combines nucleophilic addition of an amine to a carbonyl compound with an in-situ reduction of the resulting iminium ion intermediate. For a secondary amine like this compound, this process leads to the formation of a tertiary amine.

Logical Relationship: Reductive Amination Process

Caption: The logical flow of a reductive amination reaction.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity.[5] The reaction is highly efficient for producing tertiary amines and avoids the over-alkylation issues that can arise from direct alkylation methods.

Nucleophilic Substitution (SN2 Reaction)

As a nucleophile, this compound can participate in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, such as primary alkyl halides. The reaction proceeds in a single, concerted step where the amine attacks the electrophilic carbon, and the leaving group departs simultaneously.

Signaling Pathway: SN2 Reaction Mechanism

Caption: The concerted mechanism of an SN2 reaction.

The rate of the SN2 reaction is dependent on the concentration of both the this compound and the alkyl halide. Steric hindrance at the electrophilic carbon can significantly impede the reaction rate. Therefore, this reaction is most efficient with methyl and primary alkyl halides.

Nucleophilic Addition to Carbon Disulfide: Dithiocarbamate Synthesis

This compound readily reacts with carbon disulfide in the presence of a base to form N-methyl-N-hexyl-dithiocarbamic acid, which is typically isolated as a salt. This reaction is a facile method for the synthesis of dithiocarbamates, which are important ligands in coordination chemistry and have applications in materials science and as biological agents.

Experimental Workflow: Dithiocarbamate Synthesis

References

N-Methylhexylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexylamine (CAS No. 35161-70-7) is a secondary amine utilized in various chemical syntheses.[1][2] This guide provides an in-depth overview of its chemical and physical properties, toxicological data, and comprehensive safety and handling protocols. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally similar compounds, namely n-hexylamine and N-methylcyclohexylamine, to provide a more complete safety profile. All procedures and precautions outlined are intended to ensure the safe handling of this flammable, corrosive, and harmful substance in a laboratory setting.

Chemical and Physical Properties

This compound is a flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[3][4][5] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇N | |

| Molecular Weight | 115.22 g/mol | [4] |

| CAS Number | 35161-70-7 | [1] |

| Appearance | Liquid | |

| Boiling Point | 140-142 °C | [6] |

| Melting Point | -38 °C | |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Density | 0.76 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.416 | [6] |

| Solubility | Data not available. Assumed to be slightly soluble in water based on amine characteristics. |

Toxicological Data

Direct quantitative toxicological data for this compound is limited. The Globally Harmonized System (GHS) classifies it as "Acute Toxicity 4, Oral" (Harmful if swallowed) and "Skin Corrosion 1B" (Causes severe skin burns and eye damage).[4][6][7] To provide a more comprehensive understanding of its potential hazards, toxicological data for the analogous compounds n-hexylamine and N-methylcyclohexylamine are summarized below.

| Substance | Test Type | Route of Exposure | Species | Value | Source(s) |

| n-Hexylamine | LD50 | Oral | Rat | 240 - 670 mg/kg | [8][9][10] |

| LC50 | Inhalation | Rat | < 74.67 mg/L (10 min) | [3][8] | |

| N-Methylcyclohexylamine | LD50 | Oral | Rat | 400 - 428 mg/kg | [7][11][12] |

| LD50 | Dermal | Rat | > 400 - 1000 mg/kg | [7][11] | |

| LC50 | Inhalation | Rat | > 22.8 mg/L (8 h) | [7][13] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[4][5][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5][7] |

Hazard Pictograms:

-

Flame

-

Corrosion

-

Exclamation Mark

Experimental Protocols

The following are representative experimental protocols for reactions involving secondary amines like this compound. These are provided as illustrative examples and should be adapted and optimized for specific research needs, always under strict safety protocols.

General Protocol for the Synthesis of a Dithiocarbamate (B8719985) Complex

Dithiocarbamates are versatile ligands that can be synthesized from primary or secondary amines.[10][14]

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (B145695) or other suitable solvent

-

Metal salt (e.g., Cadmium(II) acetate)[15]

Procedure:

-

In a well-ventilated fume hood, dissolve this compound (1 equivalent) in cold ethanol.

-

To this solution, add a solution of sodium hydroxide (1 equivalent) in water or ethanol, while maintaining a low temperature (e.g., using an ice bath).

-

Slowly add carbon disulfide (1 equivalent) dropwise to the reaction mixture with vigorous stirring. The reaction is often exothermic.

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified period to ensure complete formation of the sodium N-methyl-N-hexyldithiocarbamate.

-

To this solution, add a solution of the metal salt (e.g., Cadmium(II) acetate, 0.5 equivalents) in water or ethanol dropwise.

-

A precipitate of the metal dithiocarbamate complex should form.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the product using appropriate analytical techniques (e.g., IR, NMR, elemental analysis).

General Protocol for a Transition Metal-Catalyzed Hydroamination Reaction

This compound can be used in transition metal-catalyzed hydroamination reactions of vinylarenes.[16][17]

Materials:

-

This compound

-

Vinylarene (e.g., 2-vinylnaphthalene)

-

Palladium catalyst (e.g., Pd(O₂CCF₃)₄)

-

Ligand (e.g., DPPF)

-

Acid co-catalyst (e.g., TfOH)

-

Anhydrous, inert solvent (e.g., toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and acid co-catalyst.

-

Add the anhydrous, inert solvent to the vessel.

-

Add the vinylarene to the reaction mixture.

-

Finally, add this compound to the reaction mixture.

-

Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) for the specified reaction time.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction and perform an appropriate work-up procedure, which may include extraction and washing.

-

Purify the product by column chromatography or distillation.

-

Characterize the product using appropriate analytical techniques.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Due to the flammable, corrosive, and toxic nature of this compound, appropriate PPE is mandatory.[2][18][19]

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[1][9]

-

Use spark-proof tools and explosion-proof equipment due to the flammability hazard.[8][9]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[8][20]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[20]

-

Keep away from heat, sparks, open flames, and other ignition sources.[20] No smoking.

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[5][20]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][21]

-

Place corrosive flammable liquids in a secondary container before storing them inside a flammable cabinet.[8][9]

Caption: Key handling and storage requirements for this compound.

Emergency Procedures

Spill Response: [22][23][24][25]

-

Evacuate: Immediately evacuate the spill area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.

-

Containment: For small spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. Use non-sparking tools.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, evacuate the area and contact emergency services.

Caption: Workflow for responding to a chemical spill of this compound.

First Aid Measures: [21][26][27][28]

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[29] Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its flammability, corrosivity, and toxicity. By adhering to the safety protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. This guide serves as a comprehensive resource to facilitate the safe and responsible use of this compound in a professional laboratory setting.

References

- 1. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]

- 2. hazmatschool.com [hazmatschool.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. research.wayne.edu [research.wayne.edu]

- 9. twu.edu [twu.edu]

- 10. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. diplomatacomercial.com [diplomatacomercial.com]

- 19. trimaco.com [trimaco.com]

- 20. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. chemkleancorp.com [chemkleancorp.com]

- 23. ehs.princeton.edu [ehs.princeton.edu]

- 24. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 25. hse.gov.uk [hse.gov.uk]

- 26. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 27. lobachemie.com [lobachemie.com]

- 28. chemos.de [chemos.de]

- 29. ehs.stanford.edu [ehs.stanford.edu]

An In-depth Technical Guide to the Solubility of N-Methylhexylamine

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of N-Methylhexylamine is paramount. This guide provides a detailed overview of its solubility characteristics in various solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Solubility Profile

This compound (C₇H₁₇N) is a secondary amine whose solubility is dictated by the interplay between its hydrophobic hexyl chain and the polar secondary amine group. While comprehensive quantitative solubility data for this compound is limited in publicly accessible literature, its predicted octanol-water partition coefficient and qualitative solubility in select organic solvents offer valuable insights into its behavior.

Quantitative and Qualitative Solubility Data

Precise, experimentally determined solubility values for this compound are not widely reported. However, some sources describe its solubility in qualitative terms. One source indicates that this compound is slightly soluble in chloroform, DMSO, and methanol[1]. A predicted LogP value of 2.17700 suggests a greater affinity for lipophilic environments over aqueous media[2].

To provide a practical reference, the solubility of the structurally similar primary amine, hexylamine, is included for comparison. It is crucial to note that this data is for a different compound and should be interpreted as an approximation of the expected behavior of this compound.

| Solvent Classification | Solvent | This compound Solubility | Hexylamine Solubility (for comparison) |

| Aqueous | Water | Data not available | 12 g/L (at 20 °C)[3] |

| Polar Protic | Methanol | Slightly Soluble[1] | Soluble[3] |

| Ethanol | Data not available | Soluble[3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Data not available |

| Acetone | Data not available | Soluble[3] | |

| Non-Polar | Chloroform | Slightly Soluble[1] | Data not available |

| Dichloromethane | Data not available | Soluble[3] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid amine, such as this compound, in various solvents. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade): Water, Ethanol, Methanol, Toluene, Hexane, etc.

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved this compound to settle.

-

For emulsions or fine suspensions, centrifuge the samples at a high speed to facilitate the separation of the excess solute from the saturated solution.

-

-

Sample Extraction and Dilution:

-

Carefully extract a precise volume of the clear supernatant (the saturated solution) using a pipette.

-

Filter the extracted aliquot through a syringe filter to remove any remaining undissolved micro-particles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

Unveiling N-Methylhexylamine: A Journey Through Its Chemical Origins and Synthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexylamine, a secondary aliphatic amine with the chemical formula C₇H₁₇N, has garnered interest within various chemical and pharmaceutical research sectors. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its physicochemical properties, plausible historical synthetic routes, and modern preparative methods. While a definitive singular "discovery" event remains elusive in early literature, this document pieces together the historical context of its likely first synthesis through established named reactions for secondary amine formation. The guide further presents detailed experimental protocols for these classical methods, quantitative data in structured tables, and visualizations of synthetic workflows to serve as a valuable resource for researchers.

Introduction

This compound, also known as N-methylhexan-1-amine, is a simple yet significant molecule in the landscape of organic chemistry. Its structure, featuring a hexyl carbon chain attached to a secondary amine, imparts specific properties that make it a useful building block in organic synthesis and a subject of interest in medicinal chemistry. Understanding the historical context of its synthesis provides valuable insights into the evolution of synthetic methodologies for aliphatic amines. Although a precise date and individual credited with the first synthesis of this compound are not explicitly documented in readily available historical records, its preparation would have been achievable through well-established reactions of the late 19th and early 20th centuries. The Beilstein Registry Number for this compound is 1731685, indicating its long-standing presence in the chemical literature.[1][2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| CAS Number | 35161-70-7 |

| Beilstein Registry Number | 1731685 |

| Boiling Point | 140-142 °C |

| Density | 0.76 g/mL at 25 °C |

| Refractive Index | 1.416 at 20 °C |

Data compiled from various chemical supplier databases.

Historical Synthesis: Plausible "Discovery" Pathways

The synthesis of secondary amines was a focal point of organic chemistry in the late 19th and early 20th centuries. While a specific publication detailing the "discovery" of this compound is not apparent, its first preparation likely occurred through one of the following classical methods. These reactions were the cornerstone of amine synthesis during that era.

Reductive Amination of Hexanal (B45976) with Methylamine (B109427) (Leuckart-Wallach Reaction)

The Leuckart-Wallach reaction, discovered in the late 19th century, is a well-established method for the reductive amination of aldehydes and ketones. It is highly probable that the first synthesis of this compound was achieved via this route.

Reaction: The reaction involves the condensation of hexanal with methylamine to form an intermediate imine (Schiff base), which is then reduced in situ by formic acid or a formate (B1220265) salt to yield this compound.

Experimental Protocol (Hypothetical Reconstruction):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of hexanal and a 1.5 to 2 molar equivalent excess of methylamine (as an aqueous or alcoholic solution).

-

Addition of Reducing Agent: Slowly add 2 to 3 molar equivalents of formic acid to the mixture. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

-

Workup: After cooling, make the reaction mixture alkaline by the addition of a strong base (e.g., sodium hydroxide (B78521) solution) to liberate the free amine.

-

Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by distillation. The crude this compound can then be purified by fractional distillation under atmospheric pressure.

Logical Workflow for Leuckart-Wallach Synthesis:

Caption: Leuckart-Wallach synthesis of this compound.

N-Alkylation of Hexylamine (B90201) (Hofmann Alkylation)

Another classical approach for the synthesis of secondary amines is the direct alkylation of a primary amine with an alkyl halide, a method pioneered by August Wilhelm von Hofmann.

Reaction: This reaction involves the nucleophilic attack of hexylamine on a methylating agent, such as methyl iodide or dimethyl sulfate. A significant drawback of this method is the potential for over-alkylation to form the tertiary amine (N,N-dimethylhexylamine) and even a quaternary ammonium (B1175870) salt. To favor mono-alkylation, a large excess of the primary amine is typically used.

Experimental Protocol (Hypothetical Reconstruction):

-

Reaction Setup: In a sealed reaction vessel or a flask equipped with a reflux condenser, dissolve a large excess (5-10 molar equivalents) of hexylamine in a suitable solvent like ethanol.

-

Addition of Alkylating Agent: Slowly add one molar equivalent of methyl iodide to the hexylamine solution. The reaction is often exothermic and may require cooling.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

-

Workup: After the reaction, the mixture will contain the desired this compound, unreacted hexylamine, and the hydroiodide salt of the amines. The mixture is treated with a strong base to neutralize the acid and liberate the free amines.

-

Isolation and Purification: The free amines are extracted into an organic solvent. The solvent is then removed, and the resulting mixture of amines is separated by fractional distillation.

Logical Workflow for Hofmann Alkylation:

References

An In-depth Technical Guide to the Thermodynamic Properties of N-Methylhexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of N-Methylhexylamine. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical characteristics of this secondary amine. This document summarizes key quantitative data, outlines general experimental methodologies for the determination of these properties, and presents a logical workflow for their characterization. All quantitative data are presented in structured tables for ease of comparison and reference.

Introduction

This compound (CAS RN: 35161-70-7), a secondary aliphatic amine, possesses a molecular structure that lends itself to a variety of chemical interactions, making a thorough understanding of its thermodynamic properties essential for its application in research and development. Thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity are critical for predicting the behavior of this compound in different chemical and biological systems. This data is fundamental for process design, reaction optimization, and assessing the stability and potential interactions of this compound in various environments, which is of particular interest in the field of drug development.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of this compound gathered from established chemical databases. These values are a combination of experimentally derived data and estimations from validated computational methods.

Table 1: Fundamental Thermodynamic Properties

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 97.45 | kJ/mol | Joback Method[1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -134.34 | kJ/mol | Joback Method[1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 18.98 | kJ/mol | Joback Method[1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 37.61 | kJ/mol | Joback Method[1] |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |

| 409.73 | 238.17 | Joback Method[1] |

| 437.93 | 250.74 | Joback Method[1] |

| 466.14 | 262.84 | Joback Method[1] |

| 494.34 | 274.48 | Joback Method[1] |

| 522.55 | 285.67 | Joback Method[1] |

| 550.75 | 296.42 | Joback Method[1] |

| 578.95 | 306.74 | Joback Method[1] |

Table 3: Physicochemical Properties

| Property | Value | Unit | Source(s) |

| Molecular Weight | 115.22 | g/mol | [1] |

| Normal Boiling Point (Tboil) | 140-142 | °C | [2][3] |

| Normal Melting Point (Tfus) | -38 | °C | [3][4] |

| Density at 25°C | 0.76 | g/mL | [2][3] |

| Vapor Pressure at 25°C | 6.5 | mmHg | [4] |

| Flash Point | 22.8 | °C | [4] |

| Refractive Index (n20/D) | 1.416 | [3][4] | |

| pKa (Predicted) | 10.93 ± 0.10 | [4] | |

| LogP (Octanol/Water Partition Coefficient) | 2.177 | [4] |

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

General Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is charged with an excess of pure oxygen to a high pressure (e.g., 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited via an electrical fuse. The complete combustion of the amine leads to the formation of CO₂, H₂O, and N₂ gas.

-

Temperature Measurement: The temperature change of the water surrounding the bomb is carefully monitored and recorded until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid).

-

Standard Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O).

Heat Capacity

The heat capacity of this compound can be measured using techniques such as Differential Scanning Calorimetry (DSC) or flow calorimetry.[5][6]

General Protocol (using DSC):

-

Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Calorimeter Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a precise temperature program, which involves heating the sample and reference at a constant rate over a defined temperature range.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Data Analysis: The heat capacity is calculated by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) run under identical conditions.

Enthalpy of Vaporization and Vapor Pressure

The enthalpy of vaporization and vapor pressure are intrinsically linked and can be determined using methods such as ebulliometry or by analyzing vapor pressure data at different temperatures using the Clausius-Clapeyron equation.

General Protocol (using an Ebulliometer):

-

Apparatus Setup: A modified Swietoslawski ebulliometer, which allows for the precise measurement of the boiling point of a liquid at a controlled pressure, is used.[7]

-

Sample Introduction: A known quantity of this compound is introduced into the ebulliometer.

-

Pressure Control: The system pressure is set and maintained at a specific value using a vacuum pump and an inert gas supply.

-

Boiling Point Determination: The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.

-

Data Collection: The boiling temperature is recorded for a range of different pressures.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization can be calculated from the vapor pressure data using the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the inverse of the temperature.

Signaling Pathways and Biological Activity

A thorough review of the existing scientific literature did not yield any specific information regarding the direct involvement of this compound in defined signaling pathways or its mechanism of action in a drug development context. Further research is required to elucidate any potential biological activity and to characterize its toxicological profile.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized experimental workflow for the determination of its core thermodynamic properties.

Caption: Experimental workflow for thermodynamic property determination.

Conclusion

This technical guide has consolidated the available quantitative data on the thermodynamic properties of this compound and outlined the standard experimental methodologies for their determination. While a solid foundation of physicochemical data exists, there is a notable absence of information regarding its biological activity and specific, detailed experimental protocols in the public domain. For researchers and professionals in drug development, the provided data serves as a critical starting point for modeling and predictive studies. However, further experimental validation and exploration into the biological interactions of this compound are necessary to fully understand its potential applications.

References

- 1. chemeo.com [chemeo.com]

- 2. This compound | 35161-70-7 [chemicalbook.com]

- 3. 35161-70-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Heat capacity of alkanolamine aqueous solutions (Journal Article) | OSTI.GOV [osti.gov]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. pure.rug.nl [pure.rug.nl]

N-Methylhexylamine: A Versatile Precursor in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylhexylamine, a secondary amine with the chemical formula C₇H₁₇N, serves as a critical building block in a variety of chemical syntheses, ranging from the development of novel pharmaceutical intermediates to the formation of specialized metal complexes. Its unique combination of a linear alkyl chain and a secondary amine functional group imparts specific physicochemical properties that are leveraged in diverse applications. This technical guide provides a comprehensive overview of this compound's role as a precursor, detailing its chemical properties, key synthetic applications with experimental protocols, and the logical workflows of these transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties dictate its reactivity, choice of solvent, and reaction conditions.

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| CAS Number | 35161-70-7 |

| Appearance | Colorless liquid |

| Boiling Point | 140-142 °C (lit.)[1] |

| Density | 0.76 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.416 (lit.)[1] |

| Flash Point | 31 °C (87.8 °F) - closed cup[2] |

| Solubility | Soluble in common organic solvents. |

Key Synthetic Applications of this compound

This compound is a versatile precursor in several important classes of chemical reactions. This section details its application in the synthesis of dithiocarbamate (B8719985) metal complexes and in transition metal-catalyzed hydroamination reactions, providing specific experimental protocols where available in the literature.

Synthesis of Dithiocarbamate Metal Complexes

This compound is a key reagent in the synthesis of N-methyl-N-hexyldithiocarbamates, which are effective ligands for a variety of metal ions. These dithiocarbamate complexes have applications in materials science and as potential catalysts.[2]

General Reaction Scheme:

The synthesis of dithiocarbamates from secondary amines like this compound proceeds via the reaction of the amine with carbon disulfide in the presence of a base, followed by complexation with a metal salt.

Caption: Synthesis of Dithiocarbamate Metal Complexes.

Experimental Protocol: Synthesis of Dialkyldithiocarbamato Cadmium Complexes

While a specific protocol with this compound was not detailed in the searched literature, a general procedure for the synthesis of similar dithiocarbamate complexes can be adapted.[2]

Materials:

-

This compound

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (B78521) (NaOH)

-

Cadmium Chloride (CdCl₂)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (1 equivalent) in water.

-

To this cooled, stirred solution, add carbon disulfide (1 equivalent) dropwise. The reaction is exothermic. Maintain the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours to ensure the complete formation of the sodium N-methyl-N-hexyldithiocarbamate.

-

In a separate beaker, dissolve cadmium chloride (0.5 equivalents) in water.

-

Slowly add the aqueous solution of cadmium chloride to the dithiocarbamate solution with vigorous stirring.

-

A precipitate of the dialkyldithiocarbamato cadmium complex will form.

-

Collect the precipitate by filtration, wash with water and then with cold ethanol.

-

Dry the product under vacuum.

Expected Product Characterization:

The resulting complex, Cd[S₂CN(CH₃)(C₆H₁₃)]₂, can be characterized by techniques such as FTIR, NMR spectroscopy, and elemental analysis.